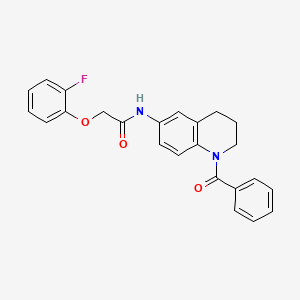

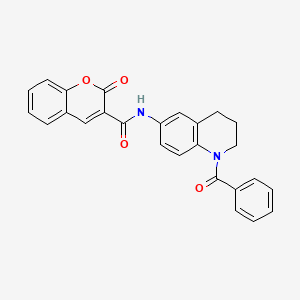

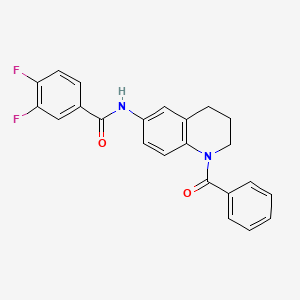

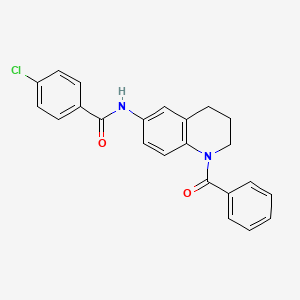

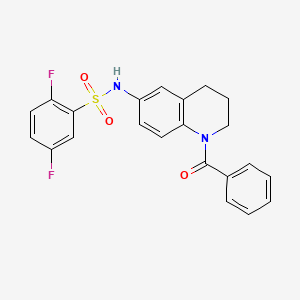

![molecular formula C19H18N4OS B6569129 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 946299-75-8](/img/structure/B6569129.png)

3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

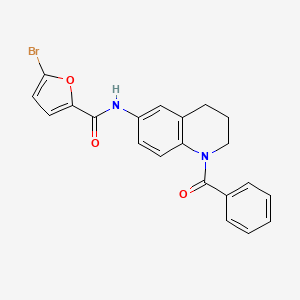

1,2,4-Triazoles and thiadiazines are classes of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities . They are known to exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The ability of these compounds to form specific interactions with different target receptors makes them valuable in drug design and development .

Synthesis Analysis

1,3,4-Thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including IR and NMR .Scientific Research Applications

Anticancer Applications

Compounds in this family have shown potential in anticancer applications . They could be used in the development of new drugs targeting various types of cancer.

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties . They could be used in the creation of new antimicrobial agents to combat resistant strains of bacteria.

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Applications

These compounds have shown antioxidant activity . They could be used in the development of new antioxidant supplements or treatments.

Antiviral Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Enzyme Inhibitor Applications

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of conditions related to these enzymes.

Antitubercular Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds have shown potential as antitubercular agents . They could be used in the development of new treatments for tuberculosis.

Drug Design and Development

The structure–activity relationship of these biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Mechanism of Action

Target of Action

The primary target of F2079-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

F2079-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F2079-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe .

Biochemical Pathways

The inhibition of WEE1 by F2079-0123 affects the G2/M and S-phase checkpoints of the cell cycle . By reducing the phosphorylation of CDC2 (CDK1), F2079-0123 permits cells to proceed through the cell cycle with an accumulation of DNA damage .

Result of Action

The result of F2079-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This is due to the accumulation of DNA damage as cells are permitted to proceed through the cell cycle without the usual checks and balances provided by WEE1 .

Safety and Hazards

While specific safety and hazard information for “3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is not available, it’s important to note that the safety of such compounds would depend on their specific chemical structure and properties. Some 1,2,4-triazoles and thiadiazines have been found to exhibit cytotoxic activity .

Future Directions

The future research in this field is likely to focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . In silico pharmacokinetic and molecular modeling studies may also be conducted to further understand the properties and potential applications of these compounds .

properties

IUPAC Name |

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-17(20-18-21-22-19-23(18)11-12-25-19)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKWQKXUANYOCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NN=C(N21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

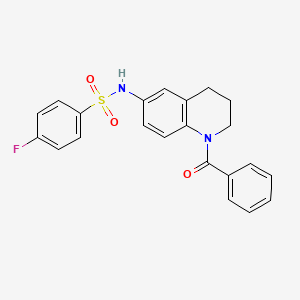

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)

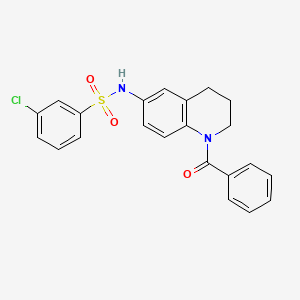

![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)

![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)